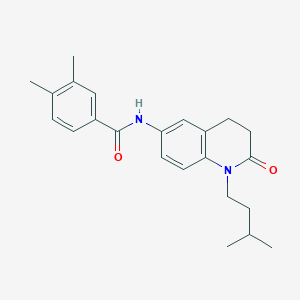

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide

Description

Properties

IUPAC Name |

3,4-dimethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O2/c1-15(2)11-12-25-21-9-8-20(14-18(21)7-10-22(25)26)24-23(27)19-6-5-16(3)17(4)13-19/h5-6,8-9,13-15H,7,10-12H2,1-4H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPJFXXCLXSUOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an appropriate ketone under acidic conditions. The resulting quinoline intermediate is then subjected to further functionalization to introduce the isopentyl group and the dimethylbenzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related derivatives, emphasizing substituent effects, physicochemical properties, and synthetic methodologies.

Structural and Physicochemical Comparisons

Key Observations:

- Substituent Positional Isomerism : The target compound’s 3,4-dimethylbenzamide group introduces adjacent methyl substituents, which may increase steric hindrance compared to the 2,4-dimethyl isomer. This could affect binding pocket interactions or metabolic stability .

- Heterocyclic vs. Benzamide Groups : The thiophene-2-carboximidamide derivative replaces benzamide with a thiophene ring, likely altering electronic properties (e.g., dipole moments) and bioavailability.

- distinct values for (R)-enantiomer).

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tetrahydroquinoline core, which is often associated with various pharmacological effects. The following sections will delve into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 302.4 g/mol. Its structure includes:

- Tetrahydroquinoline moiety : Known for its diverse biological activities.

- Dimethylbenzamide group : Contributes to the compound's lipophilicity and potential receptor interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₆N₂O₂ |

| Molecular Weight | 302.4 g/mol |

| CAS Number | 941954-45-6 |

| Structure | Structure |

Research indicates that this compound may exert its effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other sulfonamide derivatives which inhibit bacterial folate synthesis by mimicking para-amino benzoic acid (PABA) .

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing physiological responses such as appetite regulation and cognitive functions .

- Signal Transduction Pathways : The compound could affect cellular signaling pathways that lead to changes in gene expression and cellular responses .

Therapeutic Potential

The tetrahydroquinoline framework is often linked to several therapeutic effects:

- Neuroprotective Effects : Compounds with similar structures have shown promise in treating cognitive disorders by protecting neuronal cells from damage .

- Antimicrobial Activity : The presence of the sulfonamide group suggests potential antibacterial properties, making it a candidate for treating bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Neuroprotection : A study on tetrahydroquinoline derivatives demonstrated significant neuroprotective effects in vitro, suggesting their potential role in treating neurodegenerative diseases .

- Antimicrobial Activity : Research on sulfonamide derivatives has shown effective inhibition of bacterial growth in various strains, supporting the hypothesis that this compound may possess similar activity .

- Cannabinoid Receptor Modulation : Preliminary findings indicate that compounds with similar structures can modulate cannabinoid receptors, which are involved in appetite regulation and metabolic processes .

Table 2: Summary of Biological Activities

Q & A

Q. How can the synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide be optimized for improved yield and purity?

Methodological Answer: Synthetic optimization should focus on:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane, THF) enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Cyclization steps often require reflux conditions (e.g., 60–80°C) to drive the reaction to completion .

- Catalysts : Acidic or basic catalysts (e.g., triethylamine for acylation) improve regioselectivity .

- Purification : Column chromatography with gradients of ethyl acetate/hexane effectively isolates the target compound .

Q. What spectroscopic and analytical techniques are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., isopentyl chain, dimethylbenzamide) and confirms stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+ peaks) .

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .

- X-ray Crystallography : Provides 3D structural confirmation for crystalline derivatives .

Q. How should preliminary biological assays be designed to evaluate neuroprotective or anti-inflammatory potential?

Methodological Answer:

- In vitro models : Use neuronal cell lines (e.g., SH-SY5Y) treated with pro-inflammatory agents (e.g., LPS) to measure cytokine suppression (e.g., TNF-α, IL-6) via ELISA .

- Enzyme inhibition assays : Target enzymes like COX-2 or acetylcholinesterase, using fluorometric/colorimetric substrates .

- Dosage range : Test 1–100 µM concentrations to establish IC₅₀ values .

Advanced Research Questions

Q. How can contradictions in reported biological activities of tetrahydroquinoline derivatives be resolved?

Methodological Answer:

- Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., isopentyl vs. benzyl groups) on target binding .

- Assay standardization : Control variables like cell passage number, solvent (DMSO concentration ≤0.1%), and incubation time .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., anti-inflammatory potency correlates with electron-withdrawing substituents) .

Q. Example Data Contradiction :

- : Benzyl-substituted analogs show neuroprotection via COX-2 inhibition.

- : Ethyl-substituted derivatives exhibit weaker activity, suggesting steric hindrance impacts binding .

Q. What strategies elucidate the molecular mechanism of action for this compound?

Methodological Answer:

- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding modes with targets like NMDA receptors or kinases .

- Kinetic studies : Measure enzyme inhibition (e.g., Ki values) under varying substrate concentrations .

- Gene knockout models : CRISPR/Cas9-modified cell lines validate target specificity (e.g., NF-κB pathway) .

Q. How are pharmacokinetic properties assessed in preclinical development?

Methodological Answer:

- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated biological fluids .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .

- Blood-brain barrier (BBB) penetration : Perform parallel artificial membrane permeability assays (PAMPA-BBB) .

Q. What experimental controls are critical for ensuring reproducibility in synthetic protocols?

Methodological Answer:

- Moisture-sensitive steps : Use Schlenk lines or inert gas (N₂/Ar) for reactions involving hygroscopic reagents .

- Batch variability : Source reagents (e.g., sulfonyl chlorides) from certified suppliers and validate purity via HPLC .

- Reaction monitoring : Employ TLC or in-situ IR to track intermediate formation .

Q. How should conflicting spectral data be addressed during structural characterization?

Methodological Answer:

- Cross-validation : Compare NMR data with DFT-calculated chemical shifts for accuracy .

- Decoupling experiments : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .

- Independent synthesis : Reproduce the compound via alternative routes to confirm structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.